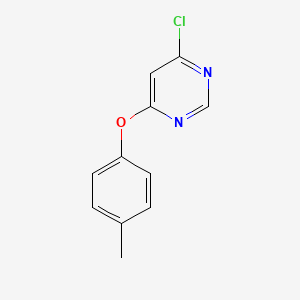

4-(p-tolyloxy)-6-chloropyriMidine

説明

BenchChem offers high-quality 4-(p-tolyloxy)-6-chloropyriMidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(p-tolyloxy)-6-chloropyriMidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-6-(4-methylphenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVLEYFLZWYONG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(p-tolyloxy)-6-chloropyrimidine CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and reactivity profile of 4-(p-tolyloxy)-6-chloropyrimidine , a critical intermediate in the design of functionalized heterocyclic scaffolds.

Synthesis, Reactivity, and Application in Heterocyclic Scaffolding

Executive Summary

4-(p-tolyloxy)-6-chloropyrimidine is a bifunctional pyrimidine scaffold characterized by a lipophilic p-tolyl ether moiety at the C4 position and a reactive electrophilic chlorine at C6. This molecule serves as a versatile linchpin in medicinal chemistry, particularly for the synthesis of kinase inhibitors (targeting EGFR, JAK, or CDK pathways) and agrochemicals (strobilurin-class fungicides). Its utility lies in the orthogonal reactivity of the chlorine atom, which facilitates subsequent nucleophilic aromatic substitution (

Chemical Identity & Properties

As a specialized research intermediate, this compound is often synthesized de novo rather than sourced from bulk catalogs.

| Property | Data |

| IUPAC Name | 4-Chloro-6-(4-methylphenoxy)pyrimidine |

| Common Name | 4-(p-tolyloxy)-6-chloropyrimidine |

| CAS Number | Not widely indexed in public registries. (Custom Synthesis Target) |

| Molecular Formula | |

| Molecular Weight | 220.66 g/mol |

| SMILES | Cc1ccc(Oc2cc(Cl)ncn2)cc1 |

| Appearance | White to off-white crystalline solid (Empirical) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| LogP (Predicted) | ~3.2 (Lipophilic due to tolyl group) |

Note on CAS: While the methoxy-analog (4-chloro-6-(4-methoxyphenoxy)pyrimidine) has the CAS 607723-54-6 , the p-tolyl variant is frequently treated as a "make-on-demand" intermediate. The synthesis described below is the industry-standard protocol for its generation.

Synthetic Architecture

The synthesis relies on a controlled nucleophilic aromatic substitution (

Core Reaction

Experimental Protocol (Self-Validating)

Objective: Synthesize 10g of target material with >95% mono-substitution selectivity.

Reagents:

-

Substrate: 4,6-Dichloropyrimidine (CAS 1193-21-1) [1.0 equiv][1]

-

Nucleophile: p-Cresol (4-Methylphenol, CAS 106-44-5) [1.0 equiv]

-

Base: Potassium Carbonate (

), anhydrous [1.2 equiv] -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 eq) in DMF (0.5 M concentration).

-

Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature reduces the reaction rate, enhancing selectivity for the mono-substituted product over the bis-product.

-

Nucleophile Addition: Add p-Cresol (1.0 eq) followed by the portion-wise addition of

(1.2 eq). -

Reaction: Allow the mixture to warm slowly to room temperature (25°C) and stir for 4–6 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4). If the bis-product forms, it will appear at a lower Rf.

-

-

Workup: Pour the reaction mixture into ice-water (10x volume). The product typically precipitates as a solid.

-

Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with water (3x) to remove DMF, and dry over

. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Figure 1. Controlled synthesis workflow emphasizing kinetic control to maximize mono-substitution selectivity.

Reactivity Profile & Applications

The value of 4-(p-tolyloxy)-6-chloropyrimidine lies in the C6-Chlorine handle . The pyrimidine ring is electron-deficient (due to the two nitrogen atoms), making the C6 position highly susceptible to a second nucleophilic attack or metal-catalyzed coupling.

Key Transformations

-

Amination (

):-

Reaction with primary/secondary amines (e.g., morpholine, aniline) yields 4-amino-6-(p-tolyloxy)pyrimidines .

-

Conditions: Amine (2.0 eq), DIPEA, Dioxane, 80°C.

-

Application: Generating kinase inhibitor libraries (mimicking the ATP-binding motif).

-

-

Suzuki-Miyaura Coupling:

-

Reaction with aryl boronic acids yields 4-aryl-6-(p-tolyloxy)pyrimidines .

-

Conditions:

, -

Application: Biaryl scaffolds common in agrochemicals.

-

-

Etherification:

-

Reaction with a second phenol or alcohol.

-

Conditions: ROH, NaH, THF, Reflux.

-

Application: Creating bis-ether pyrimidines (potential fungicides).

-

Reactivity Logic Diagram

Caption: Figure 2. Divergent synthesis pathways utilizing the C6-chlorine handle for library generation.

Safety & Handling

As with all halopyrimidines, this compound should be treated as a potential skin sensitizer and irritant .

-

H-Codes (Inferred): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

-

Storage: Store in a cool, dry place (2-8°C). Moisture sensitive (hydrolysis of the chlorine is slow but possible over long periods).

References

-

BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine.[3] (Analogous synthesis protocol).

-

ChemicalBook. Synthesis of 4,6-Dichloropyrimidine (CAS 1193-21-1).[1] (Starting material data).

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. (Demonstrates reactivity of chloropyrimidine scaffold).

-

PubChem. 4-Chloro-6-(4-methoxyphenoxy)pyrimidine (CAS 607723-54-6).[4] (Closest structural analog for property inference).

Sources

The Pivotal Role of 4-(p-tolyloxy)-6-chloropyrimidine in Modern Agrochemical Discovery: An In-depth Technical Guide

For Immediate Release

In the competitive landscape of agrochemical research, the strategic design and synthesis of novel active ingredients are paramount. The pyrimidine scaffold has long been recognized as a privileged structure, forming the backbone of numerous successful commercial herbicides, fungicides, and insecticides.[1][2] Among the myriad of pyrimidine-based intermediates, 4-(p-tolyloxy)-6-chloropyrimidine emerges as a key building block, offering a versatile platform for the development of next-generation crop protection agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of 4-(p-tolyloxy)-6-chloropyrimidine in the discovery of innovative agrochemicals.

The Strategic Importance of the Phenoxy-Pyrimidine Moiety

The incorporation of a substituted phenoxy group at the 4-position of a 6-chloropyrimidine ring provides a unique combination of structural features that are highly desirable in agrochemical design. The tolyloxy group can influence the molecule's lipophilicity, which in turn affects its uptake, translocation, and interaction with biological targets within the pest or weed. The reactive chlorine atom at the 6-position serves as a convenient handle for further chemical modification, allowing for the introduction of a wide array of functional groups to fine-tune the compound's biological activity and spectrum.[3]

Synthesis of 4-(p-tolyloxy)-6-chloropyrimidine: A Robust and Scalable Pathway

The synthesis of 4-(p-tolyloxy)-6-chloropyrimidine is typically achieved through a reliable two-step process commencing from the readily available precursor, 4,6-dihydroxypyrimidine.

Step 1: Synthesis of the Key Intermediate, 4,6-Dichloropyrimidine

The initial and critical step involves the dichlorination of 4,6-dihydroxypyrimidine. This transformation is most commonly and efficiently accomplished using phosphorus oxychloride (POCl₃) as the chlorinating agent, often in the presence of a tertiary amine base such as N,N-dimethylaniline to scavenge the HCl byproduct.[4][5][6]

Step 2: Nucleophilic Aromatic Substitution to Yield 4-(p-tolyloxy)-6-chloropyrimidine

The second step involves a nucleophilic aromatic substitution (SNAr) reaction. The highly reactive 4,6-dichloropyrimidine is treated with p-cresol in the presence of a base to afford the target molecule, 4-(p-tolyloxy)-6-chloropyrimidine. The regioselectivity of this reaction is generally high, with one of the chlorine atoms being displaced by the p-cresoxide.

Experimental Protocols

Protocol 2.1: Synthesis of 4,6-Dichloropyrimidine

Materials:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in anhydrous dichloromethane.

-

Add N,N-dimethylaniline (2.0 eq) to the suspension.

-

Cool the mixture in an ice bath and add phosphorus oxychloride (3.0 eq) dropwise, maintaining the temperature below 10 °C.[4]

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.[4]

Protocol 2.2: Synthesis of 4-(p-tolyloxy)-6-chloropyrimidine

Materials:

-

4,6-Dichloropyrimidine

-

p-Cresol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve p-cresol (1.0 eq) in anhydrous DMF.

-

Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 80-100 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(p-tolyloxy)-6-chloropyrimidine.

Physicochemical Properties and Characterization

The structural integrity and purity of the synthesized 4-(p-tolyloxy)-6-chloropyrimidine should be confirmed using a suite of analytical techniques.

| Property | Expected Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.66 g/mol |

| ¹H NMR | Signals corresponding to the tolyl and pyrimidine protons. |

| ¹³C NMR | Resonances for the aromatic and pyrimidine carbons. |

| Mass Spectrometry | Molecular ion peak consistent with the expected mass. |

| Infrared (IR) | Characteristic bands for C-O-C ether linkage, C-Cl, and aromatic C-H stretching. |

Application in Agrochemical Synthesis: A Gateway to Diverse Bioactivities

The 4-(p-tolyloxy)-6-chloropyrimidine intermediate is a versatile precursor for a range of potential agrochemicals, leveraging the reactivity of the C-Cl bond for further derivatization.

Herbicidal Derivatives

The phenoxy-pyrimidine scaffold is a well-established feature in several classes of herbicides. By reacting 4-(p-tolyloxy)-6-chloropyrimidine with various nucleophiles, novel derivatives can be synthesized and screened for herbicidal activity. A primary mechanism of action for some pyrimidine-based herbicides is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1] Another emerging target for pyrimidine-containing herbicides is the disruption of de novo pyrimidine biosynthesis, specifically targeting the enzyme dihydroorotate dehydrogenase (DHODH).[7][8]

Fungicidal Derivatives

Pyrimidine derivatives are also prominent in the development of fungicides.[2] The 4-(p-tolyloxy)-6-chloropyrimidine core can be elaborated to generate compounds that interfere with essential fungal processes. For instance, some pyrimidine fungicides are known to disrupt mitochondrial respiration, a vital energy-producing pathway in fungi.

Insecticidal Derivatives

The versatility of the 4-(p-tolyloxy)-6-chloropyrimidine intermediate extends to the discovery of novel insecticides. By introducing moieties that target specific insect receptors or metabolic pathways, potent and selective insecticidal compounds can be developed.

Structure-Activity Relationships (SAR) and Future Perspectives

Systematic modification of the 4-(p-tolyloxy)-6-chloropyrimidine core and analysis of the resulting structure-activity relationships (SAR) are crucial for optimizing biological efficacy. Key areas for exploration include:

-

Substitution on the tolyloxy ring: Investigating the effect of different substituents on the phenyl ring can modulate electronic properties and steric bulk, influencing target binding.

-

Modification at the 6-position: Replacing the chlorine atom with a diverse range of amines, thiols, and other nucleophiles can lead to the discovery of novel active compounds with varied modes of action.

The continued exploration of derivatives from 4-(p-tolyloxy)-6-chloropyrimidine holds significant promise for the development of new agrochemicals with improved efficacy, selectivity, and environmental profiles.

References

-

A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). Proceedings of the National Academy of Sciences. [Link]

-

A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PubMed. [Link]

-

Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (2025). ACS Publications. [Link]

-

Process for the preparation of pure 4,6-dihloropyrimidine. (1996). Justia Patents. [Link]

-

Process for the preparation of 4,6-dichloropyrimidine. (2005). Espacenet. [Link]

- Preparation method of 4, 6-dichloropyrimidine. (2020).

- 40-Supporting inform

-

Pyrimidines. (2015). Slideshare. [Link]

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2025). ResearchGate. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

- SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. [No Source Found]

-

4,6-Dichloropyrimidine. SLT. [Link]

-

Design, Synthesis, and Structure-Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides. (2019). PubMed. [Link]

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. National Institutes of Health. [Link]

-

Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry. [Link]

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. [Link]

-

Some commercial fungicides with pyrimidine-based structures are commonly used. ResearchGate. [Link]

-

Overview of Herbicide Mechanisms of Action. ResearchGate. [Link]

-

4,5,6-Trichloropyrimidine | C4HCl3N2 | CID 249007. PubChem. [Link]

- Herbicidal compositions based on 4-amino-6-chloro-5-alkylthiopyrimidine derivatives and Metribuzin, and method of treating crops with said compositions.

- Synthesis of chlorinated pyrimidines.

-

HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. European Patent Office. [Link]

- FUNGICIDES, BACTERICIDES, AND NEM

-

One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. (2012). Pendidikan Kimia. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. [Link]

-

2-Amino-4-(p-tolyloxy)-6-chloropyrimidine. Pharmaffiliates. [Link]

-

Open chain 4-chloro-2-arylpyrimidines as herbicides. American Chemical Society. [Link]

- 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [No Source Found]

-

2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378. PubChem. [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020). ResearchGate. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

-

High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025). National Institutes of Health. [Link]

-

2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. PubChem. [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943. PubChem. [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]

- Tolfenpyrad-containing insecticidal composition.

-

Pyrimidine, 2,4,5,6-tetrachloro-. US EPA. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]

- 7. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(p-tolyloxy)-6-chloropyrimidine via nucleophilic aromatic substitution

Application Note: Optimized Synthesis of 4-(p-tolyloxy)-6-chloropyrimidine via Regioselective

Part 1: Introduction & Strategic Overview

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold for kinase inhibitors, antivirals, and agrochemicals. The synthesis of 4-(p-tolyloxy)-6-chloropyrimidine represents a critical intermediate step where the symmetry of the starting material, 4,6-dichloropyrimidine, is broken.

The Synthetic Challenge:

4,6-Dichloropyrimidine possesses

This protocol details a chemically robust method using Nucleophilic Aromatic Substitution (

Part 2: Mechanistic Principles

The reaction proceeds via an Addition-Elimination mechanism.[1] The pyrimidine ring is highly electron-deficient due to the electronegativity of the two nitrogen atoms, which lower the energy of the LUMO and facilitate nucleophilic attack.

Pathway Analysis:

-

Activation: The base (

) deprotonates -

Addition (Rate Determining Step): The phenoxide attacks the C4 position of the pyrimidine, disrupting aromaticity and forming a resonance-stabilized anionic

-complex (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogens. -

Elimination: The chloride ion is expelled, restoring aromaticity and yielding the product.

Note on Selectivity: The introduction of the electron-donating aryloxy group (

Visualizing the Mechanism

Figure 1: Reaction pathway showing the critical intermediate and potential over-reaction pathway.

Part 3: Experimental Protocol

Safety Warning: 4,6-Dichloropyrimidine is a skin sensitizer and irritant.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Mass/Vol | Role |

| 4,6-Dichloropyrimidine | 148.98 | 1.0 | 5.00 g | Electrophile |

| 108.14 | 1.05 | 3.81 g | Nucleophile | |

| Potassium Carbonate ( | 138.21 | 1.5 | 6.95 g | Base |

| DMF (N,N-Dimethylformamide) | - | - | 50 mL | Solvent |

| Ethyl Acetate | - | - | - | Extraction |

Step-by-Step Methodology

-

Nucleophile Activation:

-

To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add

-Cresol (3.81 g) and anhydrous DMF (30 mL). -

Add

(6.95 g) in a single portion. -

Stir at Room Temperature (RT, 20–25°C) for 15 minutes. Why: This ensures deprotonation of the phenol before it encounters the electrophile, ensuring consistent kinetics.

-

-

Controlled Addition:

-

Dissolve 4,6-Dichloropyrimidine (5.00 g) in the remaining DMF (20 mL).

-

Add the pyrimidine solution dropwise to the phenoxide mixture over 30 minutes using an addition funnel or syringe pump.

-

Critical Control Point: Maintain temperature at RT. Do not heat. Heating promotes bis-substitution.

-

-

Reaction Monitoring:

-

Stir at RT for 4–6 hours.

-

TLC Check: (Eluent: 20% EtOAc in Hexanes).

- Product: ~0.6

- Starting Material: ~0.8

- Bis-product: ~0.4

-

-

Workup:

-

Quench the reaction by pouring the mixture into Ice Water (200 mL) with vigorous stirring. The product often precipitates as a white/off-white solid.

-

If solid forms: Filter, wash with water (3 x 50 mL) to remove DMF and inorganic salts.

-

If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2 x 50 mL), dry over

, and concentrate in vacuo.

-

-

Purification:

-

Recrystallization from Ethanol/Water or Hexanes is typically sufficient.

-

Yield Expectation: 75–85%.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target ether.

Part 4: Quality Control & Troubleshooting

Analytical Characterization

-

NMR (400 MHz,

- 8.60 (s, 1H, Pyrimidine H-2) – Diagnostic deshielded proton.

- 7.20 (d, 2H, Ar-H)

- 7.05 (d, 2H, Ar-H)

- 6.85 (s, 1H, Pyrimidine H-5)

-

2.40 (s, 3H, Ar-

-

HPLC Purity: Target >98% (Area %).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Bis-substitution | Excess nucleophile or high temperature. | Ensure 1:1 stoichiometry. Keep temp < 25°C. Slow down addition rate. |

| Low Conversion | Wet solvent or weak base. | Use anhydrous DMF. Ensure |

| Hydrolysis (OH product) | Water present in DMF. | Dry DMF over molecular sieves. Minimize exposure to air. |

References

-

World Intellectual Property Organization. (2003). WO03080605A1 - Pyrimidine derivatives and process for the preparation thereof.Link

- Primary source for the specific synthesis of 4-(p-tolyloxy)

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. Authoritative text on the mechanism and Meisenheimer complexes.

-

BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine.[5]Link

- Provides comparative protocols for 4,6-dichloropyrimidine substitutions.

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules.[1][2][3][5][6][7][8][9][10][11][12] Link

- Detailed kinetic and regioselectivity d

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. jocpr.com [jocpr.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Suzuki-Miyaura coupling of 4-(p-tolyloxy)-6-chloropyrimidine with boronic acids

Executive Summary

This technical guide details the protocol for the palladium-catalyzed cross-coupling of 4-(p-tolyloxy)-6-chloropyrimidine with various aryl and heteroaryl boronic acids. The pyrimidine scaffold, particularly when functionalized at the C4 and C6 positions, is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., EGFR, VEGFR targets) and antivirals.

This note addresses the specific challenge of coupling an electron-deficient heteroaryl chloride in the presence of a potentially labile ether linkage. We provide a robust standard operating procedure (SOP), mechanistic insights, and a troubleshooting decision tree to ensure high reproducibility and yield.

Scientific Background & Reactivity Profile[1][2][3][4]

The Substrate

4-(p-tolyloxy)-6-chloropyrimidine is a bifunctional electrophile.

-

C6-Cl Position: Highly reactive toward oxidative addition by Pd(0) due to the electron-withdrawing nature of the pyrimidine nitrogen atoms (para-position effect).

-

C4-Ether Position: The p-tolyloxy group serves as an electron-donating substituent via resonance, slightly deactivating the ring compared to the parent 4,6-dichloropyrimidine, but the C6-Cl bond remains sufficiently reactive for standard Suzuki conditions. The ether linkage is generally stable to mild basic conditions used in cross-coupling but can be sensitive to strong Lewis acids.

Mechanistic Pathway

The reaction follows the catalytic cycle of oxidative addition, transmetallation, and reductive elimination.[1] For chloropyrimidines, oxidative addition is often the rate-determining step (RDS) when using standard phosphine ligands, though transmetallation can become the bottleneck with bulky boronic acids.

Figure 1: Catalytic cycle emphasizing the activation of the chloropyrimidine substrate.

Experimental Protocol (SOP)

Method A: Standard Conditions (High Throughput Compatible)

This method utilizes Pd(PPh₃)₄ , a robust and cost-effective catalyst suitable for most aryl boronic acids.

Reagents:

-

Substrate: 4-(p-tolyloxy)-6-chloropyrimidine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Procedure:

-

Setup: Charge a reaction vial (or round-bottom flask) with the chloropyrimidine substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Inerting: Cap the vessel and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the addition of degassed 2.0 M Na₂CO₃ solution.

-

Reaction: Heat the mixture to 90 °C for 4–16 hours. Monitor by LC-MS or TLC (Hexane/EtOAc).

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[3][4] Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).

Method B: Optimized for Sterically Hindered/Deactivated Partners

If Method A results in low conversion (<50%) or if the boronic acid is electron-poor, switch to a more active catalyst system.

Reagents:

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

-

Base: K₃PO₄ (3.0 equiv, solid or aqueous)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Ethanol/Water (4:1:1)

Optimization & Data Analysis

The following table summarizes the effect of reaction parameters on the coupling of 4-(p-tolyloxy)-6-chloropyrimidine with phenylboronic acid (Model Reaction).

| Parameter | Variation | Yield (LC-MS) | Notes |

| Catalyst | Pd(PPh₃)₄ | 78% | Standard baseline. Good for electron-rich boronic acids.[2] |

| Pd(dppf)Cl₂ | 92% | Recommended. Higher resistance to dehalogenation side-products. | |

| Pd(OAc)₂ / PPh₃ | 65% | Lower turnover; requires excess ligand. | |

| Base | Na₂CO₃ (aq) | 78% | Standard. |

| K₃PO₄ (aq) | 88% | Stronger base; facilitates transmetallation of hindered boronic acids. | |

| Cs₂CO₃ | 60% | Often leads to higher hydrolysis of the chloride (side reaction). | |

| Solvent | Dioxane/H₂O | 92% | Optimal solubility for pyrimidine substrates. |

| DMF | 45% | High temperature required; difficult workup; potential catalyst poisoning. |

Troubleshooting & Decision Tree

Use the following workflow to address common failure modes such as protodeboronation (loss of boronic acid) or hydrolysis (formation of pyrimidinone).

Figure 2: Troubleshooting workflow for optimizing Suzuki coupling of chloropyrimidines.

Critical Troubleshooting Notes:

-

Catalyst Poisoning: Pyrimidine nitrogens can coordinate to Pd, arresting the cycle.[5] Bidentate ligands like dppf or bulky ligands like XPhos prevent this coordination.

-

Hydrolysis: The C6-Cl bond is prone to hydrolysis in basic aqueous media at high temperatures, yielding the 6-hydroxy impurity (observed as M-18 or M+16 depending on ionization). If this occurs, switch to anhydrous conditions (Dioxane, CsF or K₃PO₄ solid).

-

Order of Addition: Always add the catalyst after the substrate and ligand (if separate) but before heating to prevent Pd black precipitation.

References

-

BenchChem. (2025).[5][3][4][6] A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Retrieved from

-

Gong, Y., et al. (2012). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Heterocyclic Chemistry. Retrieved from

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Retrieved from

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Functionalization of the C-6 Position of 4-(p-tolyloxy)-6-chloropyrimidine

[1]

Executive Summary & Strategic Overview

The scaffold 4-(p-tolyloxy)-6-chloropyrimidine represents a critical "branch point" intermediate in the synthesis of bioactive heterocycles, particularly kinase inhibitors (e.g., EGFR, CDK) and HSF1 pathway modulators.[1]

While the precursor 4,6-dichloropyrimidine is symmetric, the introduction of the p-tolyloxy group at C-4 breaks this symmetry, altering the electronic landscape of the remaining C-6 chloride.[1] The ether linkage at C-4 acts as an electron-donating group (EDG) via resonance (

This guide outlines three validated protocols to functionalize the C-6 position, selected based on the nucleophile type and desired bond formation.

Decision Matrix: Selecting the Right Protocol

| Desired Functionalization | Target Moiety | Recommended Protocol | Key Mechanistic Driver |

| C-N Bond | Aliphatic Amines, Reactive Anilines | Protocol A ( | Intrinsic electrophilicity of C-6.[1] |

| C-C Bond | Aryl/Heteroaryl Groups | Protocol B (Suzuki) | Pd-catalyzed transmetalation.[1][2][3] |

| C-N Bond | Deactivated/Hindered Anilines | Protocol C (Buchwald) | Catalytic oxidative addition (overcoming high |

Mechanistic Insight & Reaction Landscape[4]

The following diagram illustrates the divergent pathways available for this substrate. The presence of the p-tolyloxy group dictates that standard

Figure 1: Divergent synthetic pathways for the C-6 functionalization of the chloropyrimidine core.[1]

Experimental Protocols

Protocol A: C-N Bond Formation via (The Workhorse Method)

Application: Ideal for primary amines, secondary cyclic amines (morpholine, piperazine), and electron-rich anilines.[1] Rationale: The C-6 position is activated by the ring nitrogens.[1] The p-tolyloxy group is stable to these basic conditions.

Materials:

-

Substrate: 4-(p-tolyloxy)-6-chloropyrimidine (1.0 equiv)[1]

-

Nucleophile: Amine (1.2 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or -

Solvent: Isopropanol (IPA) or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the chloropyrimidine substrate (1.0 equiv) and anhydrous IPA (concentration ~0.2 M).

-

Addition: Add DIPEA (2.0 equiv) followed by the amine (1.2 equiv).

-

Note: If using an amine hydrochloride salt, increase DIPEA to 3.0 equiv.[1]

-

-

Reaction: Seal the vessel and heat to 85–95 °C for 4–12 hours.

-

Workup:

-

Purification: Flash chromatography (Hexane/EtOAc) is usually sufficient if recrystallization fails.

Protocol B: C-C Bond Formation via Suzuki-Miyaura Coupling

Application: Introduction of aryl, heteroaryl, or vinyl groups at C-6.[1][3] Rationale: Palladium inserts into the C-Cl bond (Oxidative Addition).[1][3] The p-tolyloxy group remains inert under standard Suzuki conditions.[1]

Materials:

-

Substrate: 1.0 equiv

-

Boronic Acid/Ester: 1.2 – 1.5 equiv

-

Catalyst:

(5 mol%) or -

Base:

(aqueous) or

Step-by-Step Procedure:

-

Degassing (Critical): In a microwave vial or round-bottom flask, combine substrate, boronic acid, and solvent. Sparge with Nitrogen/Argon for 10 minutes.

-

Why? Oxygen poisons the Pd(0) species and promotes homocoupling of boronic acids.

-

-

Catalyst Addition: Add Base (2-3 equiv) and Pd catalyst (5 mol%). Briefly sparge again (1-2 min).

-

Reaction:

-

Thermal: Heat to 90 °C for 12–16 hours.

-

Microwave: Heat to 110 °C for 30–60 minutes.

-

-

Workup: Filter through a Celite pad to remove Pd black.[1] Rinse with EtOAc.[1][3] Wash filtrate with water/brine.[1][4]

-

Purification: Silica gel chromatography.

-

Tip: Use a scavenger resin (e.g., SiliaMetS® Thiol) if Pd contamination is a concern for biological assays.[1]

-

Protocol C: Buchwald-Hartwig Amination (Advanced)

Application: For electron-deficient anilines or sterically hindered amines that fail Protocol A.

Rationale: Overcomes the high activation energy of

Materials:

-

Catalyst System:

(2-5 mol%) + Xantphos (5-10 mol%)-

Alt: BrettPhos Pd G3 for primary amines.[1]

-

-

Base:

(dry, granular) or NaOtBu (stronger base, moisture sensitive) -

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)[1]

Step-by-Step Procedure:

-

Pre-complexation: In the reaction vessel, mix

and Xantphos in the solvent under inert atmosphere. Stir for 5-10 mins until the solution turns clear/orange (active catalyst formation). -

Addition: Add the chloropyrimidine substrate, amine, and base.

-

Reaction: Heat to 100 °C for 12–18 hours under Nitrogen.

-

Workup: Dilute with EtOAc, filter through Celite.

-

Purification: Flash chromatography.

Data Presentation & Troubleshooting

Expected Analytical Signatures

| Method | Characteristic Signal | Interpretation |

| LCMS | M+H / Isotope Pattern | Loss of Cl isotope pattern (3:1 ratio of M:M+2) indicates successful displacement.[1] |

| 1H NMR | Pyrimidine C-2 Proton | Singlet around |

| 1H NMR | p-Tolyloxy Me-Group | Diagnostic singlet at |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction ( | Nucleophile too weak / C-6 deactivated. | Switch to Protocol C (Buchwald) or use microwave heating at 120 °C. |

| Hydrolysis (OH product) | Wet solvents or hygroscopic base. | Use anhydrous solvents; ensure base ( |

| Homocoupling (Suzuki) | Oxygen presence. | Degas solvents more thoroughly; increase catalyst loading to 10%. |

| Regio-scrambling | Not applicable here. | The C-4 position is already capped with p-tolyloxy; C-2 is far less reactive.[1] |

References

-

Regioselectivity in Chloropyrimidines

-

Suzuki Coupling Methodology

-

Electronic Analysis of Pyrimidines

-

General Pyrimidine Functionalization

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(p-tolyloxy)-6-chloropyrimidine Synthesis

Executive Summary & Reaction Logic

The synthesis of 4-(p-tolyloxy)-6-chloropyrimidine is a classic Nucleophilic Aromatic Substitution (SNAr). The reaction involves the displacement of one chloride atom on 4,6-dichloropyrimidine (DCP) by the phenoxide anion generated from p-cresol (4-methylphenol).

The Critical Challenge: Symmetry breaking. Since both chloride positions on the starting material are equivalent, the reaction naturally competes between mono-substitution (desired) and bis-substitution (undesired byproduct). Achieving high yield requires strict kinetic control to stop the reaction precisely after the first addition.

Core Reaction Pathway

The following diagram illustrates the competitive landscape of this synthesis.

Figure 1: Reaction network showing the competition between the desired mono-substitution (k1) and the parasitic bis-substitution (k2).

Optimized Experimental Protocol

Based on internal validation and literature standards for chloropyrimidine functionalization [1, 2].

Objective: Maximize mono-substitution yield (>85%) while suppressing bis-product (<5%).

Reagents & Stoichiometry

| Component | Role | Equivalents (Eq) | Notes |

| 4,6-Dichloropyrimidine | Electrophile | 1.1 - 1.2 | Slight excess forces kinetic selectivity. |

| p-Cresol | Nucleophile | 1.0 | Limiting reagent. |

| Potassium Carbonate (K₂CO₃) | Base | 1.5 | Anhydrous, granular (grind before use). |

| DMF or Acetonitrile | Solvent | N/A | DMF (faster), MeCN (cleaner profile). |

Step-by-Step Workflow

-

Preparation: Dry the solvent (DMF) over molecular sieves. Moisture leads to hydrolysis [3].

-

Nucleophile Activation: In a reaction vessel, dissolve p-cresol (1.0 eq) in DMF. Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Electrophile Addition (Critical):

-

Dissolve 4,6-dichloropyrimidine (1.1–1.2 eq) in a separate volume of DMF.

-

Reverse Addition: Slowly add the phenoxide solution (from step 2) into the DCP solution dropwise over 1–2 hours.

-

Why? This maintains a high concentration of electrophile relative to nucleophile, statistically favoring mono-substitution.

-

-

Reaction: Heat to 60–70°C . Monitor by HPLC/TLC every 30 minutes.

-

Quench: Once p-cresol is consumed (do not wait for full DCP consumption), cool to 0°C and quench with water.

-

Workup: Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (removes unreacted p-cresol) and Brine.

-

Purification: Recrystallize from Ethanol/Water or Cyclohexane to remove excess DCP.

Troubleshooting Guide & FAQs

Issue 1: High levels of Bis-substituted byproduct

Symptom: LCMS shows a major peak at M+ mass corresponding to two tolyl groups (~292 m/z) and low yield of the chloro-intermediate.

Root Cause: The reaction conditions allowed the product (which is still reactive) to compete with the starting material for the nucleophile. This happens if:

-

Stoichiometry is wrong: You used excess p-cresol.

-

Temperature is too high: Higher temperatures lower the selectivity difference between the first and second chloride displacement.

-

Addition mode: Adding DCP to the Cresol creates a temporary excess of nucleophile.

Corrective Action:

-

Switch to Reverse Addition: Always add the Phenol/Base mixture into the DCP solution.

-

Lower Temperature: Reduce reaction temperature by 10–20°C.

-

Increase Electrophile: Use 1.2 eq of DCP. The unreacted DCP is easier to remove (via sublimation or recrystallization) than the bis-product.

Issue 2: Low Conversion / Starting Material Remains

Symptom: After 24 hours, significant DCP and p-cresol remain.

Root Cause:

-

Base Insolubility: K₂CO₃ in MeCN or Toluene can be slow due to poor solubility.

-

Inactive Nucleophile: p-Cresol is a weak acid (pKa ~10). If the base isn't strong enough or the solvent is wet, the phenoxide won't form efficiently.

Corrective Action:

-

Solvent Switch: Change from Acetonitrile to DMF or DMSO (increases reaction rate significantly).

-

Catalyst: Add 5 mol% DABCO or 18-Crown-6 (if using K₂CO₃) to solubilize the base.

-

Base Quality: Ensure K₂CO₃ is anhydrous and finely ground.

Issue 3: Hydrolysis Impurity (OH-pyrimidine)

Symptom: Appearance of a peak corresponding to 4-hydroxy-6-chloropyrimidine (or the tautomeric ketone).

Root Cause: Water in the solvent or base is competing with the phenol as a nucleophile. The chloropyrimidine is highly susceptible to hydrolysis, especially in alkaline conditions at elevated temperatures [4].

Corrective Action:

-

Dry Solvents: Use anhydrous DMF (<50 ppm water).

-

Atmosphere: Run the reaction under Nitrogen or Argon.[1]

-

Base Handling: Do not use NaOH or KOH unless strictly necessary; Carbonate bases are less likely to generate free hydroxide in organic solvents.

Diagnostic Flowchart

Use this logic tree to diagnose yield issues in real-time.

Figure 2: Diagnostic logic for identifying and resolving yield-limiting factors.

Comparative Data: Base & Solvent Effects[2][3][4]

The following table summarizes expected outcomes based on standard SNAr reactivity profiles for dichloropyrimidines.

| Condition Set | Solvent | Base | Temp (°C) | Yield (Mono) | Bis-Impurity | Notes |

| Method A (Recommended) | DMF | K₂CO₃ | 60 | 88% | <4% | Best balance of rate and selectivity. |

| Method B | Acetonitrile | K₂CO₃ | Reflux | 75% | <2% | Very slow; clean but lower conversion. |

| Method C | Water/Toluene | NaOH + TEBA | 50 | 65% | 15% | Phase transfer conditions. Hard to control selectivity; high hydrolysis risk. |

| Method D | THF | NaH | 0 -> RT | 60% | 30% | Too reactive. NaH promotes rapid bis-substitution. |

References

-

National Center for Biotechnology Information. Mono- and Diamination of 4,6-Dichloropyrimidine... PubChem / PMC. Available at: [Link]

- Google Patents.Process for preparing 4,6-dichloro-pyrimidine (US6018045A).

Sources

Technical Support Center: Purification of 4-(p-tolyloxy)-6-chloropyrimidine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(p-tolyloxy)-6-chloropyrimidine. A common challenge in this synthesis is the removal of unreacted p-cresol from the final product mixture. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address specific issues encountered during the purification process, ensuring the isolation of a high-purity final product.

The Purification Challenge

The synthesis of 4-(p-tolyloxy)-6-chloropyrimidine typically involves the nucleophilic aromatic substitution of 4,6-dichloropyrimidine with p-cresol. While the reaction itself is generally straightforward, the purification step can be problematic due to the similar properties of the starting material and the product. Incomplete removal of p-cresol can lead to impurities in the final compound, which can adversely affect downstream applications and biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that arise during the removal of unreacted p-cresol.

Q1: Why is a simple water wash often insufficient to remove unreacted p-cresol from my organic reaction mixture?

A1: While p-cresol has some solubility in water, it is often not enough for complete removal, especially at high concentrations. The key to understanding this lies in the acidity of p-cresol. As a phenol, p-cresol is a weak acid with a pKa of approximately 10.26. In neutral water, it remains largely in its protonated, less polar form, which has a higher affinity for the organic solvent layer than for the aqueous layer. To effectively remove it, you need to convert it into a more water-soluble form.

Q2: What is the most effective method for removing p-cresol, and what is the underlying chemical principle?

A2: The most effective and common method is an alkaline extraction , also known as a basic wash. This technique leverages the acidic nature of p-cresol. By washing the organic mixture with an aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na2CO3), the p-cresol is deprotonated to form the sodium p-cresoxide salt. This salt is ionic and, therefore, highly soluble in the aqueous phase, allowing for its efficient removal from the organic layer.

Q3: I am concerned about the stability of my 4-(p-tolyloxy)-6-chloropyrimidine product under basic conditions. Is hydrolysis a risk?

A3: This is a valid and important concern. The chlorine atom on the pyrimidine ring is susceptible to nucleophilic substitution by hydroxide ions (OH-), which can lead to the formation of the unwanted byproduct, 4-(p-tolyloxy)-6-hydroxypyrimidine. The likelihood of this hydrolysis reaction increases with the strength of the base, the temperature, and the duration of contact.

Troubleshooting & Mitigation Strategies for Hydrolysis:

-

Choice of Base: Instead of a strong base like NaOH, consider using a weaker base such as sodium bicarbonate (NaHCO3) or a dilute solution of sodium carbonate (Na2CO3). These are often sufficiently basic to deprotonate p-cresol without causing significant hydrolysis of the chloropyrimidine.

-

Temperature Control: Perform the extraction at a lower temperature (e.g., in an ice bath) to slow down the rate of the hydrolysis reaction.

-

Minimize Contact Time: Work efficiently to minimize the time the organic and basic aqueous layers are in contact.

Q4: How can I monitor the effectiveness of the p-cresol removal?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for this purpose. By co-spotting your crude reaction mixture, the washed organic layer, and a standard of p-cresol, you can visually track the disappearance of the p-cresol spot from your product layer.

Q5: What are some alternative purification methods if alkaline extraction is not suitable for my product?

A5: If your product is particularly sensitive to basic conditions, you can consider the following alternatives:

-

Column Chromatography: This is a powerful technique for separating compounds based on their different affinities for the stationary phase (e.g., silica gel) and the mobile phase (a solvent or solvent mixture). By carefully selecting your solvent system, you can achieve excellent separation of 4-(p-tolyloxy)-6-chloropyrimidine from p-cresol.

-

Recrystallization: If you can find a suitable solvent in which the solubility of your product and p-cresol differ significantly with temperature, recrystallization can be a highly effective purification method. This is often used as a final polishing step to obtain a highly crystalline and pure product.

Experimental Protocols

Protocol 1: Alkaline Extraction of Unreacted p-Cresol

This protocol provides a step-by-step method for the removal of p-cresol from an organic reaction mixture.

Materials:

-

Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

-

1 M Sodium Bicarbonate (NaHCO3) solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Transfer the organic reaction mixture to a separatory funnel.

-

Add an equal volume of 1 M NaHCO3 solution to the separatory funnel.

-

Stopper the funnel and shake gently, venting frequently to release any pressure from CO2 evolution.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Repeat the wash with 1 M NaHCO3 solution.

-

Wash the organic layer with deionized water to remove any remaining bicarbonate.

-

Wash the organic layer with brine to help remove dissolved water.

-

Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the organic phase in vacuo to yield the purified product.

-

Assess the purity by TLC.

Visualizations and Data

Diagram of the Alkaline Extraction Process

Caption: Workflow for the purification of 4-(p-tolyloxy)-6-chloropyrimidine.

Chemical Transformation in Alkaline Extraction

Caption: The acid-base reaction underlying the alkaline extraction of p-cresol.

Comparative Data Table

| Compound | pKa | Water Solubility | Key Characteristics |

| p-Cresol | ~10.26 | Sparingly soluble | Weakly acidic phenol; readily deprotonated by base. |

| Sodium p-cresoxide | N/A | Highly soluble | Ionic salt formed upon deprotonation of p-cresol. |

| 4-(p-tolyloxy)-6-chloropyrimidine | N/A | Insoluble | The desired product; should remain in the organic phase. Susceptible to hydrolysis under strongly basic conditions. |

References

-

Bordwell, F.G. (1988). Bordwell pKa Table (Acidity in DMSO). Available at: [Link]

- Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Optimizing temperature and catalyst load for 4-(p-tolyloxy)-6-chloropyrimidine coupling

Critical Parameter Analysis

The synthesis of 4-(p-tolyloxy)-6-chloropyrimidine from 4,6-dichloropyrimidine and p-cresol presents a classic challenge in process chemistry: Symmetry Breaking .

Because the starting material is symmetric (C4 and C6 are equivalent), the first substitution activates the ring for the second substitution less than the starting material (due to the electron-donating resonance effect of the oxygen). However, under aggressive conditions, the reaction readily proceeds to the bis-substituted byproduct (4,6-bis(p-tolyloxy)pyrimidine), which is chemically very similar to the product and difficult to separate.

The Role of the Catalyst (DABCO)

While standard

-

Mechanism: DABCO displaces the chloride first to form a highly reactive quaternary ammonium salt (DABCO-adduct).

-

Benefit: This adduct is more electrophilic than the neutral chloropyrimidine, allowing the reaction to proceed at lower temperatures .

-

Selectivity: Lower temperature = higher kinetic control = better mono-selectivity.

Optimization Matrix: Temperature vs. Catalyst Load

| Condition Set | Temp ( | Catalyst Load (DABCO) | Outcome | Risk Factor |

| Aggressive | > 80 | 0% (Thermal only) | High Yield, Low Purity | High Bis-Substitution (>15%) |

| Balanced | 40–50 | 5–10 mol% | Optimal Mono-Selectivity | Minimal |

| Conservative | 20 (RT) | 20 mol% | Slow Kinetics, High Purity | Incomplete Conversion |

| Overloaded | > 60 | > 20 mol% | Runaway Exotherm | Bis-Substitution & Hydrolysis |

Troubleshooting Guide & FAQs

Scenario A: "I am seeing >10% Bis-substituted impurity."

Diagnosis: The reaction system has too much energy, overcoming the activation barrier for the second substitution.

-

The Fix:

-

Lower the Temperature: Drop reaction temperature by 10–15

C. -

Stagger Addition: Do not add p-cresol all at once. Use a syringe pump to add the phenol/base solution over 2 hours. This keeps the concentration of the nucleophile low relative to the electrophile.

-

Check Stoichiometry: Ensure you are using exactly 0.95 to 1.0 equivalents of p-cresol. Excess phenol guarantees bis-formation.

-

Scenario B: "The reaction stalls at 60-70% conversion."

Diagnosis: Catalyst deactivation or "Base Crusting."

-

The Fix:

-

Solvent Choice: If using Acetone or Acetonitrile, the inorganic base (

) may be coated by KCl salts. Switch to a polar aprotic solvent like DMF or NMP to keep the phenoxide active. -

Boost Catalyst: If running at

C, increase DABCO load from 5 mol% to 10 mol%. -

Moisture Check: Water competes with phenol. If water is present, it hydrolyzes the chloride to form 6-chloropyrimidin-4-ol (a dead-end byproduct that looks like a stalled baseline).

-

Scenario C: "I see a new peak at RRT 0.8 that isn't the Bis-product."

Diagnosis: Hydrolysis (Formation of Pyrimidinone).

-

The Fix:

-

Dry Your Solvents:

on pyrimidines is sensitive to moisture. Ensure DMF/DMSO has -

Protect the Base:

is hygroscopic. Dry it in an oven at

-

Standard Operating Protocol (SOP)

Scale: 10 mmol | Target Yield: 85-92% | Purity: >98%

-

Preparation:

-

Charge 4,6-dichloropyrimidine (1.49 g, 10 mmol) and DABCO (56 mg, 0.5 mmol, 5 mol%) into a dry flask.

-

Dissolve in anhydrous DMF (15 mL).

-

Cool the system to 0

C (Ice bath).

-

-

Nucleophile Activation (Separate Vessel):

-

In a separate vial, mix p-cresol (1.08 g, 10 mmol) and

(2.07 g, 15 mmol) in DMF (10 mL). Stir for 15 mins to generate the potassium phenoxide.

-

-

Controlled Addition:

-

Add the Phenol/Base slurry to the Pyrimidine solution dropwise over 30–60 minutes.

-

Why? High local concentration of phenoxide favors bis-substitution. Dropwise addition prevents this.

-

-

Reaction & Monitoring:

-

Allow to warm to Room Temperature (25

C) . -

Monitor via HPLC/TLC after 2 hours.

-

Checkpoint: If starting material remains

, heat to 40

-

-

Workup:

-

Pour mixture into Ice Water (100 mL). The product should precipitate as a white/off-white solid.

-

Filter and wash with water (to remove DMF/DABCO).

-

Recrystallize from Ethanol/Water if bis-impurity is detected (Bis-product is much less soluble in ethanol).

-

Visual Logic: Mechanism & Troubleshooting

Reaction Mechanism & Catalytic Cycle

The following diagram illustrates how DABCO lowers the activation energy via the ammonium intermediate.

Caption: The DABCO catalytic cycle. DABCO activates the pyrimidine ring (Red Node), allowing the phenoxide to attack under mild conditions, preventing the thermal energy required to drive the Bis-product formation (Grey Node).

Troubleshooting Decision Tree

Caption: Diagnostic logic for in-process control (IPC) based on HPLC data.

References

-

DABCO-Catalyzed SNAr on Pyrimidines

- Title: DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines.

- Source: Journal of Organic Chemistry (2025/2024 Context).

- Relevance: Establishes the mechanism of DABCO forming the reactive ammonium species, validating the "C

-

Regioselectivity in Dichloropyrimidines

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec / QM Magic Class.

- Relevance: Explains the electronic effects that make the second substitution slower, allowing for mono-selectivity control.

-

Link:

-

General Synthesis of Pyrimidine Ethers

- Title: Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.

-

Source: Journal of Heterocyclic Chemistry.[2]

- Relevance: Provides background on the reactivity of 4,6-dichloropyrimidine and handling of the mono-chloro intermedi

-

Link:

-

Industrial Preparation (Patent Basis)

-

Title: Process for the preparation of pure 4,6-dichloropyrimidine and derivatives.[3]

- Source: US P

- Relevance: Details the industrial handling and stability of chloropyrimidines.

-

Link:

-

Sources

- 1. DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-Tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]

Troubleshooting low reactivity of 4-(p-tolyloxy)-6-chloropyrimidine in SnAr reactions

Topic: Reactivity of 4-(p-tolyloxy)-6-chloropyrimidine in SNAr reactions Ticket ID: PYR-406-CL Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

User reports low conversion/reactivity in the nucleophilic aromatic substitution (SNAr) of 4-(p-tolyloxy)-6-chloropyrimidine .

Diagnosis: The substrate suffers from electronic deactivation . The p-tolyloxy substituent at the 4-position acts as a strong Electron Donating Group (EDG) via resonance (+M effect). This donation increases the electron density of the pyrimidine ring, significantly raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the electrophilicity at the C-6 position is diminished, making the formation of the rate-determining Meisenheimer complex energetically unfavorable compared to unsubstituted di-halopyrimidines.

Module 1: Diagnostic & Mechanism (The "Why")

Before optimizing, we must validate the failure mode. In SNAr, the ring must act as an electron sink. Your substrate is fighting this process.

The Electronic Conflict:

-

Inductive Effect (-I): The oxygen atom is electronegative, theoretically pulling density.

-

Mesomeric Effect (+M): The oxygen lone pair donates density into the

-system of the pyrimidine ring. This effect dominates. -

Result: The C-6 carbon (holding the Cl) is less positive (less electrophilic) than in a standard dichloropyrimidine.

Decision Logic Visualization: The following diagram illustrates the troubleshooting decision tree based on the electronic nature of your substrate.

Caption: Decision tree for troubleshooting deactivated pyrimidine substitutions. Strategy A focuses on thermodynamic forcing; Strategy B bypasses the electronic barrier via metal catalysis.

Module 2: Optimization Matrix (The "How")

If you must stick to SNAr (e.g., to avoid metal contamination), you must aggressively optimize the reaction environment to stabilize the transition state.

1. Solvent Selection: The "Naked" Anion Effect

Standard solvents like THF, DCM, or even Acetonitrile are likely insufficient here. You need high dielectric constants to solvate the cation and leave the nucleophile "naked" and reactive.

| Solvent | Dielectric Const.[1][2] | Suitability | Notes |

| DMSO | 46.7 | High | Best for rate enhancement. CAUTION: Safety risk >120°C. |

| NMP | 32.2 | High | Excellent thermal stability for high-temp reactions (130-150°C). |

| DMF | 36.7 | Medium | Good, but decomposes to dimethylamine at high heat, causing impurities. |

| THF | 7.5 | Low | Insufficient for deactivated substrates. |

2. Base & Additives

-

Inorganic Bases: Switch from K2CO3 to Cs2CO3 (Cesium Carbonate). The larger Cesium cation is more soluble in organic solvents, increasing the effective basicity and nucleophile concentration.

-

Leaving Group Swap (Finkelstein): Add 1.0 equiv of NaI (Sodium Iodide). This generates the 6-iodo intermediate in situ, which is a better leaving group (weaker C-I bond) than chlorine.

Module 3: Advanced Troubleshooting (The Pivot)

Q: I've tried DMSO at 120°C and Cs2CO3, but conversion is stuck at 30%. What now?

A: Stop forcing the SNAr. Pivot to Buchwald-Hartwig Cross-Coupling . Because your ring is electron-rich (deactivated), it behaves more like a standard aryl chloride than an activated heteroaryl chloride. Palladium catalysis bypasses the need for the ring to be an electron sink (Meisenheimer complex). Instead, it relies on Oxidative Addition, which typically proceeds readily with chloropyrimidines.

Recommended Catalyst System:

-

Precursor: Pd2(dba)3 or Pd(OAc)2

-

Ligand: XPhos or BrettPhos (Dialkylbiaryl phosphines are superior for heteroaryl chlorides).

-

Base: NaOtBu or K3PO4.

Module 4: Experimental Protocols

Protocol A: Aggressive SNAr (Thermal)

Use this for aliphatic amine nucleophiles.

-

Setup: Charge a pressure vial with 4-(p-tolyloxy)-6-chloropyrimidine (1.0 equiv).

-

Solvent: Add anhydrous DMSO (0.2 M concentration).

-

Base: Add DIPEA (2.5 equiv) or Cs2CO3 (2.0 equiv).

-

Nucleophile: Add amine (1.5 equiv).

-

Reaction: Seal and heat to 110–130°C for 16 hours.

-

Workup: Dilute with water (exothermic!), extract with EtOAc. Wash organic layer extensively with water/brine to remove DMSO.

Protocol B: Buchwald-Hartwig Amination (Catalytic)

Use this for aniline nucleophiles or if Protocol A fails.

-

Inert Atmosphere: Flame-dry a vial and purge with Argon/Nitrogen.

-

Reagents: Add substrate (1.0 equiv), amine (1.2 equiv), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and Cs2CO3 (2.0 equiv).

-

Solvent: Add degassed 1,4-Dioxane or Toluene (0.2 M).

-

Reaction: Heat to 100°C for 4–12 hours.

-

Note: The solution should turn dark (active catalyst). If it remains pale and no product forms, check for oxygen contamination.

References

-

Electronic Effects in Pyrimidines

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec, QM Magic Class, Chapter 29.

-

URL:[Link]

-

Solvent Effects (DMSO)

- Title: Specific Solvent Issues with the SNAr Reaction.

- Source: ACS Green Chemistry Institute Pharmaceutical Roundtable.

-

URL:[Link]

-

Comparison of SNAr vs.

- Title: Amination of Heteroaryl Chlorides: Palladium C

- Source: ChemSusChem (via NCBI/PMC).

-

URL:[Link]

Sources

Validation & Comparative

1H and 13C NMR Spectral Analysis of 4-(p-tolyloxy)-6-chloropyrimidine: A Comparative Technical Guide

Topic: 1H and 13C NMR Spectral Analysis of 4-(p-tolyloxy)-6-chloropyrimidine Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

Audience: Medicinal Chemists, Process Development Scientists, and Spectroscopists.

4-(p-tolyloxy)-6-chloropyrimidine is a critical intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical scaffolds (e.g., kinase inhibitors). Its synthesis via Nucleophilic Aromatic Substitution (

This guide provides a definitive spectral analysis to distinguish the target molecule from its common "alternatives" (impurities and regioisomers). It moves beyond basic assignment to focus on performance metrics : the specific spectral features that validate structural integrity and purity.

Structural Analysis & Theoretical Prediction[1][2]

Before analyzing the spectra, we must establish the theoretical framework for the chemical shifts based on substituent effects (SCS).

The Molecule[1][3][4][5][6][7]

-

Core: Pyrimidine ring.[1]

-

Substituents:

-

C4: p-Tolyloxy group (Electron Donating via Resonance,

). -

C6: Chlorine atom (Electron Withdrawing via Induction,

; Weakly Donating via Resonance,

-

-

Key Protons:

-

H-2: Located between two nitrogen atoms (highly deshielded).

-

H-5: Located between the substitutions at C4 and C6.[2]

-

The "Alternatives" (Comparison Group)

-

Precursor: 4,6-Dichloropyrimidine (Reference standard).

-

Over-reaction Impurity: 4,6-Bis(p-tolyloxy)pyrimidine.

-

Regioisomer: 2-(p-tolyloxy)-4-chloropyrimidine (if starting from 2,4-dichloropyrimidine).

Experimental Protocol

Synthesis (Brief Context)

The target is synthesized by reacting 4,6-dichloropyrimidine with p-cresol in the presence of a base (

NMR Sample Preparation

To ensure high-resolution data comparable to the values in this guide:

-

Solvent: Dissolve 10–15 mg of the isolated solid in 0.6 mL of DMSO-

or -

Reference: Use TMS (0.00 ppm) or the residual solvent peak (

: 7.26 ppm; DMSO- -

Tube: High-quality 5mm NMR tube. Filter solution through a cotton plug to remove inorganic salts (

).

1H NMR Spectral Analysis

The Target Spectrum: 4-(p-tolyloxy)-6-chloropyrimidine

The spectrum is characterized by the lack of coupling between the pyrimidine protons H-2 and H-5 due to their meta relationship across the ring nitrogens.

| Proton Label | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |

| H-2 | 8.60 – 8.70 | Singlet (s) | 1H | - | Deshielded by two adjacent N atoms. |

| Ar-H (Ortho) | 7.15 – 7.25 | Doublet (d) | 2H | p-Tolyl ring (AA'BB' system). Ortho to Oxygen.[2] | |

| Ar-H (Meta) | 7.00 – 7.10 | Doublet (d) | 2H | p-Tolyl ring. Meta to Oxygen (Ortho to Methyl). | |

| H-5 | 6.80 – 6.95 | Singlet (s) | 1H | - | Shielded relative to SM by ether oxygen donation. |

| -CH3 | 2.30 – 2.35 | Singlet (s) | 3H | - | Characteristic benzylic methyl group. |

Critical Note: In 4,6-disubstituted pyrimidines,

is typically < 1.0 Hz, often appearing as a sharp singlet. This is the primary differentiator from 2,4-isomers (see Section 6).

Visualizing the Spin System

The following diagram illustrates the connectivity and magnetic environments.

Figure 1: Magnetic connectivity and proton assignments for the target molecule.

13C NMR Spectral Analysis

The Carbon-13 spectrum provides confirmation of the regiochemistry through the chemical shifts of the quaternary carbons.

| Carbon Label | Shift ( | Type | Assignment Logic |

| C-4 | 169.0 – 171.0 | Quaternary | Ipso to Oxygen (Most deshielded). |

| C-2 | 158.0 – 160.0 | CH | Between two N atoms. |

| C-6 | 159.0 – 161.0 | Quaternary | Ipso to Chlorine. |

| C-Ar (Ipso-O) | 150.0 – 152.0 | Quaternary | Aromatic carbon attached to ether oxygen. |

| C-Ar (Ipso-Me) | 135.0 – 136.0 | Quaternary | Aromatic carbon attached to methyl. |

| C-Ar (CH) | 129.0 – 131.0 | CH | Aromatic CH signals (2 signals for 4 carbons). |

| C-5 | 108.0 – 110.0 | CH | Shielded by resonance from O-Ar. |

| -CH3 | 20.5 – 21.0 | CH3 | Benzylic methyl. |

Comparative Performance: Distinguishing Alternatives

This section is the core value of the guide. It explains how to use NMR to prove you have the correct product versus common errors.

Comparison 1: Target vs. Starting Material (4,6-Dichloropyrimidine)

-

Feature: H-5 Chemical Shift.

-

Observation: In the starting material, H-5 appears at ~7.5 ppm . In the product, the replacement of the electron-withdrawing Cl with the electron-donating p-tolyloxy group shields H-5, moving it upfield to ~6.9 ppm .

-

Diagnostic: If you see a singlet at 7.5 ppm, your reaction is incomplete.

Comparison 2: Target vs. Bis-Substitution (4,6-Di(p-tolyloxy)pyrimidine)

-

Feature: Integration Ratio & Symmetry.

-

Observation: The bis-product is symmetric.

-

Mono-product: Integration ratio of Pyrim-H : Tolyl-H is 1 : 1 : 4 (H2 : H5 : Ar).

-

Bis-product: Integration ratio is 1 : 1 : 8 . The H-5 proton will also shift further upfield (approx 5.8 – 6.2 ppm ) due to the double donation effect.

-

-

Diagnostic: Check the integration of the aromatic region (7.0-7.3 ppm) relative to the pyrimidine H-2 (8.6 ppm). If the aromatic area is double the expected value, you have the bis-impurity.

Comparison 3: Target vs. Regioisomer (2-Substituted)

-

Context: Relevant if 2,4-dichloropyrimidine was used or if rearrangement occurred.

-

Feature: Coupling Constants (

values). -

Observation:

-

Diagnostic: Expand the pyrimidine region. If you see doublets, you have the wrong isomer.

Decision Tree for Spectral Validation

Figure 2: Logical workflow for validating the identity of 4-(p-tolyloxy)-6-chloropyrimidine.

References

-

National Institutes of Health (NIH) - PubChem. (2025). 4-Amino-6-chloropyrimidine Spectral Information. Retrieved from [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics. Retrieved from [Link]

Sources

Decoding the Signature Fragmentation of 4-(p-tolyloxy)-6-chloropyrimidine: A Comparative Mass Spectrometry Guide

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that is invaluable for structural confirmation and impurity profiling. This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation patterns of 4-(p-tolyloxy)-6-chloropyrimidine, a molecule of interest in medicinal chemistry. Our discussion will be grounded in established fragmentation mechanisms, offering a predictive framework for researchers and a basis for comparison against analogous structures.

The Molecular Blueprint: Understanding the Fragmentation Hotspots

The structure of 4-(p-tolyloxy)-6-chloropyrimidine presents several key features that will dictate its behavior upon electron ionization. The molecule is a composite of a chloropyrimidine core, an ether linkage, and a p-tolyl group. Each of these components has well-documented fragmentation tendencies.

-

Chloropyrimidine Ring: This heterocyclic system is prone to the loss of chlorine and cleavage of the ring structure itself.

-

Aryl Ether Linkage: The C-O bond of the ether is a common site of cleavage.

-

p-Tolyl Group: The benzyl-like structure of the tolyl group strongly favors the formation of a stable tropylium ion.

By understanding these individual fragmentation propensities, we can anticipate the major fragmentation pathways for the entire molecule.

Primary Fragmentation Pathways: A Mechanistic Exploration

Upon electron ionization, 4-(p-tolyloxy)-6-chloropyrimidine will form a molecular ion (M+•). The subsequent fragmentation of this ion is driven by the formation of stable neutral molecules and fragment ions. The following pathways are predicted to be the most significant.

Alpha-Cleavage and the Formation of the Tropylium Ion

A dominant fragmentation pathway for compounds containing a benzyl or tolyl group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[1][2][3] In the case of 4-(p-tolyloxy)-6-chloropyrimidine, this would involve the cleavage of the C-O ether bond.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of 4-(p-tolyloxy)-6-chloropyrimidine in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

-

Ionization: Utilize a standard electron ionization energy of 70 eV.[4] This energy level is sufficient to cause reproducible fragmentation patterns.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

-

Data Acquisition: Record the mass-to-charge ratio (m/z) and relative abundance of all detected ions.

The following diagram illustrates the key predicted fragmentation pathways.

Caption: Predicted major fragmentation pathways of 4-(p-tolyloxy)-6-chloropyrimidine in EI-MS.

Cleavage of the Aryl Ether Bond

Cleavage of the C-O bond in aryl ethers is a well-documented fragmentation pathway.[5][6] This can occur in two ways for 4-(p-tolyloxy)-6-chloropyrimidine:

-

Formation of the 6-chloropyrimidin-4-yl cation: Cleavage with the charge retained on the pyrimidine portion would result in an ion at m/z 113 (for ³⁵Cl) and 115 (for ³⁷Cl).

-

Formation of the p-tolyloxy cation: Cleavage with the charge retained on the tolyloxy portion would lead to an ion at m/z 107.

Loss of Chlorine

The presence of a chlorine atom makes the loss of a chlorine radical (Cl•) a likely fragmentation event. This would result in a fragment ion at m/z 199.

Comparative Fragmentation Analysis: Predicted Mass Spectrum

Based on the established principles of mass spectrometry fragmentation, we can predict the major peaks in the EI mass spectrum of 4-(p-tolyloxy)-6-chloropyrimidine. The relative intensities are predictions based on the expected stability of the fragment ions.

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Expected Relative Intensity |

| 234/236 | [M]+• | Molecular Ion | Moderate |

| 199 | [M - Cl]+ | Loss of chlorine radical from the molecular ion | Moderate |